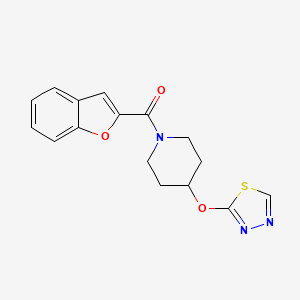

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

Description

The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone" features a benzofuran-2-yl group linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy moiety. The thiadiazole group is known for its electron-deficient nature and bioisosteric properties, while benzofuran contributes aromaticity and metabolic stability .

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPZRFMYLLOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps. One common method begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This intermediate is then reacted with an appropriate aldehyde to form the thiadiazole ring .

The next step involves the formation of the piperidine ring, which can be synthesized by the cyclization of a suitable amine with a dihaloalkane. The piperidine ring is then functionalized with the thiadiazole moiety through a nucleophilic substitution reaction .

Finally, the benzofuran moiety is introduced through a Friedel-Crafts acylation reaction, where the piperidine-thiadiazole intermediate is reacted with benzofuran-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound consists of three key components:

- Thiadiazole Ring : Known for its broad spectrum of biological activities, including antimicrobial and anticancer effects.

- Piperidine Moiety : Frequently utilized in drug design due to its ability to enhance pharmacological properties.

- Benzofuran Group : This structure contributes to the compound's potential neuroprotective effects.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. The presence of the thiadiazole ring is crucial for this activity, acting as an enzyme inhibitor or receptor modulator. Studies have shown that compounds similar to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone effectively inhibit bacterial growth against pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae .

Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer properties. A review highlighted various 1,3,4-thiadiazole compounds that demonstrated cytotoxic effects against human and murine cancer cell lines. For instance, certain hybrid compounds exhibited IC50 values as low as 2.58 μM against multiple cancer types . The structural features of this compound may enhance its efficacy as an anticancer agent.

Neuroprotective Effects

Recent studies suggest that compounds with similar structural characteristics can be beneficial in treating neurodegenerative diseases. The incorporation of the piperidine ring may enhance the compound's ability to cross the blood-brain barrier and exert neuroprotective effects. Research on related compounds indicates potential applications in the treatment of conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s core structure shares similarities with derivatives documented in CAS records and recent synthetic studies. Key analogues include:

Impact of Substituents on Properties

- Thiadiazole Substitution: The parent compound’s unsubstituted thiadiazole-oxy group contrasts with the 5-ethyl-thiadiazole in the 4-methoxyphenyl analogue .

- Aryl Group Variation : Replacing benzofuran with 4-methoxyphenyl (as in ) reduces aromatic complexity, which could affect binding interactions in biological targets. Benzofuran’s rigid structure may confer greater metabolic stability compared to simpler aryl groups.

- Piperidine Modifications : The benzoimidazole-methyl substituent in CAS 1203352-15-1 introduces a bulkier, nitrogen-rich group, likely altering steric and electronic interactions in receptor binding.

Research Findings on Analogous Compounds

While direct data for the target compound are lacking, insights can be inferred from related studies:

- Synthesis : Piperidine-thiadiazole derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, the 4-methoxyphenyl analogue (CAS 1172868-42-6) was likely prepared using a similar protocol to ’s method, involving alkylation of piperidine with a thiadiazole precursor .

- Biological Activity : Thiadiazole-piperidine hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The benzoimidazole-methyl analogue (CAS 1203352-15-1) may exhibit enhanced binding to ATP pockets due to its planar heterocycle, a feature absent in the parent compound .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of piperidine derivatives with benzofuran and thiadiazole moieties. The incorporation of the thiadiazole ring is crucial as it enhances the compound's biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : Thiadiazole derivatives have shown selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Specifically, compounds with IC50 values ranging from 5 to 25 µM have been reported in literature, indicating their potential as chemotherapeutic agents .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, certain thiadiazole derivatives inhibit key signaling pathways involved in cancer progression, such as the Bcr-Abl pathway in chronic myeloid leukemia .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored:

- In Vivo Studies : Compounds similar to this compound have been tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. These studies demonstrated significant protection against seizures at doses as low as 30 mg/kg .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring and piperidine moiety can enhance biological activity. Key findings include:

- Substituent Influence : Electron-withdrawing groups such as nitro or halogens at specific positions on the benzofuran or thiadiazole rings significantly increase potency against cancer cells. Conversely, electron-donating groups may reduce activity .

| Substituent Type | Biological Activity | IC50 Range (µM) |

|---|---|---|

| Electron-withdrawing | Increased potency | 5 - 15 |

| Electron-donating | Decreased potency | >25 |

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives for their anticancer effects against human leukemia cell lines. The results indicated that compounds with a benzofuran moiety exhibited enhanced cytotoxicity compared to those without, supporting the hypothesis that structural modifications can significantly impact efficacy .

- Case Study on Anticonvulsant Effects : In another study focusing on anticonvulsant properties, several derivatives were synthesized and tested for their ability to prevent seizures in rodent models. The results showed that certain substitutions led to a marked increase in protective effects against induced seizures, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.